3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
CAS No.: 2253638-76-3
Cat. No.: VC7686609
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2253638-76-3 |
---|---|
Molecular Formula | C6H12ClF2N |
Molecular Weight | 171.62 |
IUPAC Name | 3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H |
Standard InChI Key | SBWZMOPPPCZLKC-UHFFFAOYSA-N |
SMILES | CC1(CNCC1(F)F)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride is systematically named according to IUPAC guidelines, reflecting its pyrrolidine core substituted with two fluorine atoms at the 3-position and two methyl groups at the 4-position, with a hydrochloride counterion . The compound’s CAS registry numbers (2253638-76-3 and 2378507-02-7) ensure unambiguous identification across chemical databases . Its molecular formula, , corresponds to a monoisotopic mass of 171.62 g/mol .
Physicochemical Properties
Partitioning and Solubility
The compound’s LogP value of 1.37 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This property is critical for drug candidates targeting intracellular pathways. Polar surface area (12 Ų) and hydrogen bond acceptor/donor counts (1 each) further predict its behavior in biological systems, aligning with guidelines for central nervous system (CNS) permeability.
Thermal and Structural Stability
The absence of rotatable bonds (rotatable bond count = 0) confers conformational rigidity, reducing entropic penalties upon binding to biological targets. The single saturated ring (Fsp³ = 1) enhances metabolic stability compared to aromatic scaffolds. Storage recommendations (-20°C to -80°C) suggest sensitivity to thermal degradation, necessitating inert atmospheres for long-term preservation .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s fluorinated pyrrolidine core is a privileged structure in drug design, featured in protease inhibitors and kinase modulators. Fluorine atoms enhance bioavailability and binding affinity through electronegative interactions and metabolic resistance . For example, similar scaffolds are utilized in antiviral agents targeting RNA-dependent RNA polymerases.
Case Study: Derivatives and Analogues
Methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate hydrochloride (CAS: 1408229-33-3) demonstrates the versatility of this scaffold. The ester functional group enables further derivatization, such as amidation or reduction, to yield prodrugs or secondary amines.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | H302 | Avoid ingestion; seek medical attention if swallowed. |
Skin Irritation | H315 | Wear protective gloves and clothing. |
Eye Damage | H319 | Use face shields and eye wash stations. |
Respiratory Irritation | H335 | Use in well-ventilated areas or with respiratory protection. |
Emergency Response
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